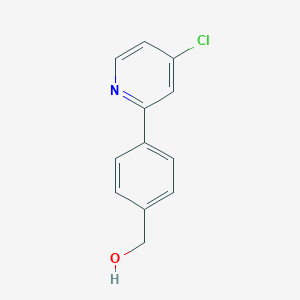
4-Isoquinolin-4-ylisoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoquinolin-4-ylisoquinolin-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of isoquinoline, which is a heterocyclic aromatic compound that is found in many natural products and synthetic compounds.
Mechanism of Action
The mechanism of action of 4-Isoquinolin-4-ylisoquinolin-1-amine is not fully understood. However, it is believed to act as a kinase inhibitor, which means that it inhibits the activity of enzymes that are involved in the regulation of cell growth and proliferation. This mechanism of action makes it a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Isoquinolin-4-ylisoquinolin-1-amine have been studied extensively. It has been shown to have potent anticancer activity in vitro and in vivo, as well as neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Isoquinolin-4-ylisoquinolin-1-amine in lab experiments include its high purity, solubility in organic solvents, and well-established synthesis method. However, its limitations include its relatively high cost and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for the research and development of 4-Isoquinolin-4-ylisoquinolin-1-amine. These include:
1. Further investigation of its mechanism of action and identification of its molecular targets.
2. Development of more efficient and cost-effective synthesis methods.
3. Optimization of its pharmacokinetic properties for better drug delivery.
4. Exploration of its potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
5. Investigation of its potential use as a fluorescent probe for imaging biological systems.
6. Development of new derivatives with improved activity and selectivity.
Conclusion
In conclusion, 4-Isoquinolin-4-ylisoquinolin-1-amine is a promising compound that has potential applications in various fields of scientific research. Its well-established synthesis method, potent anticancer and neuroprotective activity, and anti-inflammatory effects make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to optimize its properties for better drug delivery.
Synthesis Methods
The synthesis of 4-Isoquinolin-4-ylisoquinolin-1-amine involves the reaction of 4-isoquinolinol and 4-bromoisoquinoline in the presence of a palladium catalyst. This method has been reported in several research articles and has been optimized for high yield and purity. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
The scientific research application of 4-Isoquinolin-4-ylisoquinolin-1-amine is vast and varied. This compound has been studied for its potential use in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its use as a fluorescent probe for imaging biological systems and as a ligand for metal ions.
properties
IUPAC Name |
4-isoquinolin-4-ylisoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3/c19-18-15-8-4-3-7-14(15)17(11-21-18)16-10-20-9-12-5-1-2-6-13(12)16/h1-11H,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPBROTXAMWSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CN=C(C4=CC=CC=C43)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isoquinolin-4-ylisoquinolin-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B7553157.png)
![N-[3-[[2-[3-(trifluoromethyl)anilino]acetyl]amino]phenyl]pyridine-4-carboxamide](/img/structure/B7553171.png)
![1-[5,6-Dimethyl-2-(3-pyridyl)-4-pyrimidinyl]-4-piperidinecarboxylic acid](/img/structure/B7553172.png)
![N'-[2-(3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carbonyl]-4-oxo-3H-phthalazine-1-carbohydrazide](/img/structure/B7553173.png)
![N-[4-(1-methylbenzimidazol-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B7553177.png)
![[3-(2-Pyridyl)-1,2,4-oxadiazole-5-ylmethyl]carbamic acid tert-butyl ester](/img/structure/B7553188.png)
![2-N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-6,7-dimethoxyquinazoline-2,4-diamine](/img/structure/B7553193.png)

![5-(2-fluorophenyl)-N-[4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7553209.png)

![N-methyl-N-[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]quinoxalin-2-amine](/img/structure/B7553230.png)
![1-[4-[[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methylamino]methyl]piperidin-1-yl]propan-2-ol](/img/structure/B7553255.png)
![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]benzoic acid](/img/structure/B7553257.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B7553268.png)